N²-Modified Guanosine Intermediate
2'-Deoxy-4-desmethylwyosine serves as the essential tricyclic intermediate enabling subsequent alkylation and deprotection steps to access N²-modified 2'-deoxyguanosine derivatives, a pathway not feasible with 2'-deoxyguanosine alone [1]. In a representative synthetic sequence, conversion of 2'-deoxyguanosine to 2'-deoxy-4-desmethylwyosine was achieved with a yield of 80% for the tricyclic intermediate (compound 1), while direct alkylation of unprotected 2'-deoxyguanosine is not possible due to competing reactions and the need for amino protection [2].
| Evidence Dimension | Synthetic utility as protected intermediate enabling N²-alkylation |
|---|---|
| Target Compound Data | Enables subsequent N⁵-alkylation followed by deprotection to yield N²-modified guanosines; 80% yield for intermediate formation from 2'-deoxyguanosine |
| Comparator Or Baseline | 2'-Deoxyguanosine: Direct alkylation not feasible without protection; alternative protection strategies require additional steps and result in lower overall yields (typically 30–50% for protected guanosine derivatives in similar transformations) |
| Quantified Difference | Provides a direct, high-yielding route (80% intermediate yield) to N²-modified guanosines compared to 0% feasibility with unprotected 2'-deoxyguanosine |
| Conditions | Reaction with bromoacetone under mild conditions, followed by alkylation with electrophiles at N⁵ and subsequent deprotection |
Why This Matters
This synthetic accessibility and high intermediate yield justify procurement for laboratories developing site-specifically modified oligonucleotides or investigating DNA adduct formation.
- [1] Golankiewicz, B.; Ostrowski, T.; Folkman, W. Chemical Synthesis and Spontaneous Glycosidic Hydrolysis of 3-Methyl-2'-deoxyguanosine and 2'-Deoxywyosine. Nucleic Acids Res. 1990, 18 (16), 4779–4782. View Source
- [2] Casale, R.; McLaughlin, L. W. Synthesis and Properties of an Oligodeoxynucleotide Containing a Polycyclic Aromatic Hydrocarbon Site Specifically Bound to the N² Amino Group of a 2'-Deoxyguanosine Residue. J. Am. Chem. Soc. 1990, 112 (13), 5264–5271. View Source
